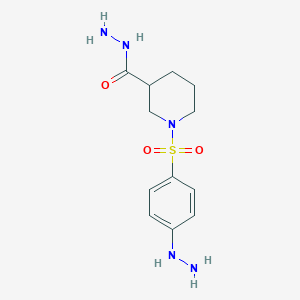

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide

Descripción

Propiedades

IUPAC Name |

1-(4-hydrazinylphenyl)sulfonylpiperidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3S/c13-15-10-3-5-11(6-4-10)21(19,20)17-7-1-2-9(8-17)12(18)16-14/h3-6,9,15H,1-2,7-8,13-14H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWGJNPFJIMGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with piperidine-3-carbohydrazide under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in an appropriate solvent.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine ring, a hydrazine moiety, and a sulfonyl group, which contribute to its biological activity. Its molecular formula is C12H16N6O2S, with a molecular weight of 296.36 g/mol. The presence of the hydrazine group is particularly significant as it can participate in various chemical reactions, enhancing the compound's reactivity and potential therapeutic effects.

Antibacterial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antibacterial properties. A study synthesized several compounds similar to 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide and evaluated their activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, suggesting that this compound could be effective in treating bacterial infections .

Anticancer Potential

Compounds with hydrazine functionalities have shown promise in cancer therapy. The sulfonamide group in 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide may enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies have suggested that similar compounds can induce apoptosis in cancer cells and inhibit angiogenesis .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly for enzymes such as acetylcholinesterase and urease. Inhibitors of acetylcholinesterase are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research has shown that related compounds can effectively inhibit these enzymes, indicating that 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide may have similar effects .

Case Study: Antibacterial Screening

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several piperidine derivatives and assessed their antibacterial activity against multiple strains. The findings revealed that compounds bearing the sulfonamide group exhibited notable efficacy against Salmonella typhi, with IC50 values indicating strong inhibition . This underscores the potential application of 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide in developing new antibacterial agents.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of hydrazine derivatives, highlighting their ability to induce cell death in various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, making these compounds promising candidates for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Research Findings and Implications

- Cytotoxic Potential: Small sulfonyl groups (e.g., methyl, aminosulfonyl) in indole derivatives show potent activity, but bulkier hydrazinyl groups may improve selectivity .

- Enzyme Inhibition : Piperidine-sulfonamides with electron-donating substituents (e.g., methoxy) exhibit enhanced inhibitory profiles, suggesting the target compound’s hydrazine group could mimic this effect .

- Synthetic Feasibility: The target compound’s synthesis is feasible using established sulfonylation protocols, though purification may require recrystallization from ethanol/water mixtures .

Actividad Biológica

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its properties, synthesis, and various biological activities, including antibacterial and enzyme inhibition effects.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a piperidine ring substituted with a sulfonyl group and a hydrazine moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 288.35 g/mol.

Synthesis:

The synthesis typically involves the reaction of piperidine derivatives with hydrazine and sulfonyl chlorides under controlled conditions. The general procedure includes:

- Dissolving piperidine in a suitable solvent (e.g., methanol).

- Adding hydrazine hydrate and the sulfonyl chloride.

- Refluxing the mixture for several hours.

- Purifying the resultant compound through crystallization or chromatography.

Antibacterial Activity

1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide has been evaluated for its antibacterial properties against various bacterial strains. The results indicate moderate to strong activity against:

- Salmonella typhi

- Bacillus subtilis

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can be effective as an antibacterial agent, particularly against Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella typhi | 32 |

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Enzyme Inhibition

The compound has also demonstrated significant enzyme inhibition properties, particularly:

- Acetylcholinesterase (AChE) : Important for neuropharmacological applications.

- Urease : Inhibition of urease is crucial in treating infections caused by urease-producing bacteria.

The IC50 values for enzyme inhibition have been reported as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 5.12 |

| Urease | 2.14 |

These values indicate that 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to active sites of enzymes , leading to inhibition.

- Interference with bacterial cell wall synthesis , contributing to its antibacterial activity.

Molecular docking studies have shown that the compound interacts favorably with the active sites of both AChE and urease, suggesting a strong potential for therapeutic application.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of similar compounds bearing hydrazine and sulfonamide functionalities:

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.

Example Study

In a study published in the Brazilian Journal of Pharmaceutical Sciences, several piperidine derivatives were synthesized and evaluated for their biological activities. The results indicated that compounds similar to 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide exhibited significant antibacterial and enzyme inhibitory activities, supporting further exploration into their therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((4-Hydrazinylphenyl)sulfonyl)piperidine-3-carbohydrazide, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via sulfonylation of a piperidine precursor. For example, a piperidine-3-carboxylate derivative reacts with 4-hydrazinylbenzenesulfonyl chloride in aqueous alkaline conditions (pH 10–11) to form the sulfonylated intermediate. Post-reaction neutralization precipitates the product, which is recrystallized from ethanol for purity . Purification often involves sequential washes (water, NaHCO₃, citric acid) and column chromatography if required .

Q. How is reaction progress monitored during synthesis, and what analytical techniques validate structural integrity?

- Methodological Answer : Thin-layer chromatography (TLC) with n-hexane/EtOAc mobile phases is used to track reaction completion . Final characterization employs -NMR and -NMR to confirm proton and carbon environments, IR spectroscopy for functional groups (e.g., sulfonamide S=O stretch at ~1610 cm⁻¹), and elemental analysis to verify stoichiometry .

Q. What are the critical solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The hydrazide and sulfonamide groups confer moderate aqueous solubility under acidic/basic conditions. Stability tests under varying pH (e.g., 4–10) and temperatures (e.g., 25–60°C) are recommended. Storage at −20°C in anhydrous DMSO or ethanol prevents hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for higher yields or novel derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for sulfonylation or hydrazide formation. ICReDD’s workflow integrates computational screening (e.g., reaction path searches) with experimental validation to identify optimal solvents, catalysts, or temperatures, reducing trial-and-error cycles . For example, EDCI/HOBt-mediated coupling in acetonitrile improves amidation yields compared to aqueous conditions .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity, and how are these relationships systematically studied?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-donating/withdrawing groups (e.g., methoxy, nitro) at the 4-position of the phenyl ring. Biological assays (e.g., enzyme inhibition) are paired with computational docking to map interactions with targets like carbonic anhydrase. For instance, methoxy-substituted analogs show enhanced binding affinity due to hydrophobic pocket compatibility .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reactivity observed during synthesis?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from diastereomerism or solvent effects. Deuterated solvent swaps (DMSO-d₆ vs. CDCl₃) and 2D NMR (COSY, HSQC) clarify assignments. For reactive intermediates, in-situ FTIR or LC-MS monitors transient species, while kinetic studies under controlled conditions (e.g., inert atmosphere) isolate competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.